molecular formula C16H18N6O3S B5648424 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole

1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole

Cat. No. B5648424
M. Wt: 374.4 g/mol
InChI Key: IXFXJAZFEHHZST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves Cu(I) catalyzed reactions between terminal alkynes and substituted aryl or benzyl azides, a process known as the click chemistry reaction. These methodologies provide efficient routes to triazole derivatives characterized by 1H NMR, 13C NMR, IR, and mass spectral techniques, indicating the versatility and adaptability of triazole synthesis strategies (B. Reddy et al., 2016).

Molecular Structure Analysis

Triazole derivatives, including compounds with similar structural motifs, have been thoroughly analyzed using crystallography. For example, the structural analysis through X-ray crystallography of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli-deneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate demonstrates the intricacies of triazole chemistry, including dihedral angles and hydrogen bonding, which are crucial for understanding the molecular structure and its implications on chemical behavior (Xu et al., 2006).

Chemical Reactions and Properties

The reactivity of 1,2,4-triazole derivatives encompasses a broad spectrum, including their application in forming complex structures through reactions such as alkylation and condensation. These compounds exhibit a wide range of biological activities, which can be attributed to their ability to undergo diverse chemical transformations. The chemical properties of these derivatives are significantly influenced by their triazole core, which is a versatile pharmacophore in drug design (А. Rud et al., 2016).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, including solubility, melting points, and stability, are critical for their application in various scientific fields. These properties are often determined through systematic studies involving spectroscopy and crystallography, providing insights into the compound's behavior in different environments.

Chemical Properties Analysis

1,2,4-Triazole derivatives demonstrate a broad range of chemical properties, including antimicrobial, anticancer, and anti-inflammatory activities. These properties are extensively researched through synthetic modifications of the triazole ring, exploring the impact of different substituents on the compound's biological activity. For example, triazole derivatives synthesized for antimicrobial activity assessment reveal the potential of these compounds in developing new therapeutic agents (Barkin Berk et al., 2001).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3S/c1-21-9-17-19-16(21)26-8-15-18-14(5-6-23-2)20-22(15)11-3-4-12-13(7-11)25-10-24-12/h3-4,7,9H,5-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFXJAZFEHHZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=NC(=NN2C3=CC4=C(C=C3)OCO4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole

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